N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide
Description
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a synthetic organic compound featuring a 1,3-oxazinan ring core substituted with a 4-chlorobenzenesulfonyl group. The ethanediamide (oxalamide) moiety is attached via a methyl group to the oxazinan, with an additional 2-methoxyethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O6S/c1-25-10-7-18-15(21)16(22)19-11-14-20(8-2-9-26-14)27(23,24)13-5-3-12(17)4-6-13/h3-6,14H,2,7-11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJRYTDBUUSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminoethanol to form the sulfonamide intermediate. This intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality. The final step involves the cyclization of the intermediate with formaldehyde and a secondary amine to form the oxazinan ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Ethanediamide Group
N-(2-Methoxyethyl) vs. N-(2-Methylpropyl)
The compound N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS: 872862-53-8) shares the same sulfonyl and oxazinan framework but substitutes the 2-methoxyethyl group with a 2-methylpropyl chain. Both compounds have identical molecular formulas (C₁₇H₂₄ClN₃O₅S) and weights (417.91 g/mol), indicating that alkyl vs.
N-(2-Methoxybenzyl) Substitution
In N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide (CAS: 872724-06-6), the ethanediamide group is substituted with a 2-methoxybenzyl moiety.
Sulfonyl Group Modifications
4-Chlorophenyl vs. 4-Fluoro-2-Methylphenyl
Replacing the 4-chlorobenzenesulfonyl group with a 4-fluoro-2-methylphenylsulfonyl group (as in ) reduces the electron-withdrawing effect (Cl > F) but introduces steric hindrance from the methyl group. This may affect binding affinity in enzyme inhibition assays, as seen in sulfonamide-based protease inhibitors.
Heterocyclic Core Differences: 1,3-Oxazinan vs. 1,3,5-Oxadiazin
Compounds like 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine () replace the 1,3-oxazinan core with a 1,3,5-oxadiazin ring. The oxadiazin derivatives exhibit higher ring strain due to the additional nitrogen, which may influence reactivity. For example, dehydrosulfurization with I₂/Et₃N yields oxadiazins in high purity, whereas oxazinan derivatives likely require carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation .
Comparative Data Table
Biological Activity
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound with significant potential in biological applications. Its unique structure, which includes a 1,3-oxazinan ring and a chlorobenzenesulfonyl group, suggests various biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.92 g/mol. The presence of the sulfonyl group is crucial for its biological interactions, potentially enhancing its reactivity and binding affinity to biological targets.
Biological Activity
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. The chlorobenzenesulfonyl group may enhance its interaction with bacterial enzymes or receptors, inhibiting their function and leading to bacterial cell death. This property positions the compound as a candidate for developing new antibiotics.
2. Anti-inflammatory Effects
Research has suggested that this compound may also possess anti-inflammatory properties. The mechanism of action likely involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways.
The biological mechanisms through which this compound exerts its effects involve:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in target enzymes, leading to inhibition.
- Receptor Binding : The oxazinan ring may stabilize the binding to specific receptors involved in disease processes.
These interactions disrupt normal cellular functions, contributing to the observed biological effects.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide Intermediate : Reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine.
- Cyclization : The intermediate undergoes cyclization to form the oxazinan ring.
- Final Modification : The oxazinan intermediate is reacted with 2-methoxyethylamine to yield the final product.
Purification techniques such as recrystallization or chromatography are often employed to ensure high purity levels.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the same class:
These case studies highlight the potential for further exploration of this compound's therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
